molecular formula C11H16ClNS B7971670 N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride

N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride

Cat. No.: B7971670
M. Wt: 229.77 g/mol
InChI Key: ZDEFLGGQUOFZLP-UHFFFAOYSA-N
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Description

N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropanamine group attached to a benzyl ring substituted with a methylthio group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of 4-(methylthio)benzyl chloride from 4-(methylthio)toluene through chlorination.

    Cyclopropanamine Formation: The benzyl chloride intermediate is then reacted with cyclopropanamine under basic conditions to form N-[4-(methylthio)benzyl]cyclopropanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl position, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl chloride intermediate can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropanamine group can interact with enzymes and receptors, potentially modulating their activity. The methylthio group may also contribute to its biological activity by affecting the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methylthio)benzyl]cyclopropanamine
  • N-[4-(Methylthio)benzyl]cyclopropanamine sulfate
  • N-[4-(Methylthio)benzyl]cyclopropanamine phosphate

Uniqueness

N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its sulfate and phosphate counterparts.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10;/h2-3,6-7,10,12H,4-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEFLGGQUOFZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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